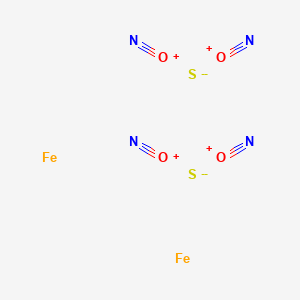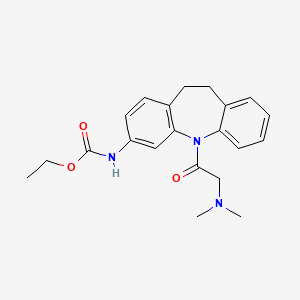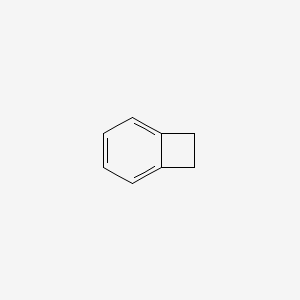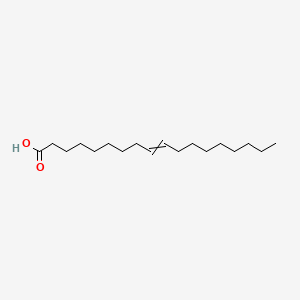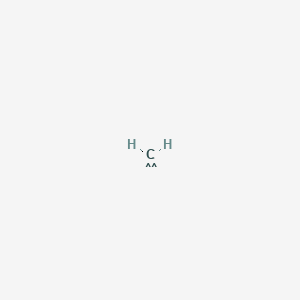
Methylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanediyl is a carbene.
Aplicaciones Científicas De Investigación
Histological Examination of the Nervous System
Methylene blue is utilized in the histological examination of the central nervous system. It is particularly effective for in vivo staining, aiding in the study of the morphology of the intercellular fluid circulation of the brain and the structure of the microcirculatory tract (Kondor, Tykholaz, & Guminskyi, 2022).
Catalysis in Wastewater Treatment
In the context of environmental science, methylene blue degradation is catalyzed by Fe3+-doped BiOBr-based magnetic Janus micromotors, demonstrating high efficiency in solar photo-Fenton systems for organic pollutant degradation (Liu et al., 2020).
Fluorescent Imaging in Surgical Settings
Methylene blue's role as a fluorescent dye is expanding in surgical applications. It assists in intraoperative fluorescent imaging, particularly in identifying ureters, parathyroid glands, pancreatic tumors, and detecting breast cancer margins (Cwalinski et al., 2020).
Photodynamic Therapy
In medical treatments, methylene blue is used for photodynamic therapy (PDT), demonstrating effectiveness in treating various cancerous and non-cancerous diseases with low toxicity (Tardivo et al., 2005).
Photosensitizing Properties
Methylene blue, as a photosensitizer, has applications in both cancer photodynamic therapy (PDT) and photodynamic antimicrobial chemotherapy (PACT), due to its efficient photosensitizing properties and low human toxicity (Wainwright, 2005).
Antioxidant and Mitochondrial Protection
Research has explored methylene blue's antioxidant properties and its potential to protect mitochondria, particularly in the context of toxicant-induced hepatitis (Wu et al., 2014).
Photocatalytic Degradation of Pollutants
Methylene blue is studied for its photocatalytic degradation, especially in the context of environmental pollution remediation, using nanomaterials as catalysts (Din et al., 2021).
Intravenous Use in Surgery
Intravenous administration of methylene blue is reviewed for its efficacy in parathyroid surgery, showcasing its application in medical procedures (Patel et al., 2012).
Decolorization of Industrial Effluents
Methylene blue is a focus of research in the decolorization of dyes in wastewater treatment, highlighting its role in environmental remediation and pollution control (Sivakumar et al., 2014).
Neuroprotection and Cardioprotection
Studies have shown that methylene blue offers neuroprotective and cardioprotective effects, particularly in ischemia-reperfusion injury scenarios (Wiklund et al., 2007).
Photoelectrocatalytic Decomposition for Pollution Control
Research involving methylene blue includes its photoelectrocatalytic decomposition, contributing to efficient methods for environmental decontamination (Wang et al., 2010).
Therapeutic Uses in Health Conditions
A scoping review highlights the various therapeutic applications of methylene blue in treating diverse health conditions, demonstrating its versatility in medical science (Galvan et al., 2021).
Viral Inactivation in Blood Components
Methylene blue's virucidal properties are utilized in transfusion medicine for the photoinactivation of viruses in blood components, enhancing safety in medical procedures (Wagner, 2002).
Mitochondrial Function and Neuroprotection
Methylene blue's impact on mitochondrial function and its emerging role in neuroprotection underscore its potential in treating neurodegenerative diseases (Tucker, Lu, & Zhang, 2018).
Photocatalytic Studies for Pollution Control
The use of titanium dioxide in the photocatalytic degradation of methylene blue is an area of interest in pollution control and environmental science (Xu, Rangaiah, & Zhao, 2014).
Adsorption for Pollution Remediation
Methylene blue's removal from solutions using low-cost adsorbents is a key area of research in environmental science, offering cost-effective solutions for pollution remediation (Rafatullah et al., 2010).
Medical Applications and Toxicity
The diverse medical applications and well-characterized toxicity profile of methylene blue are subjects of ongoing research, highlighting its multifaceted utility in healthcare (Ginimuge & Jyothi, 2010).
Environmental Pollution Remediation
Functionalized carbon nanotubes using methylene blue are investigated for their potential in removing environmental pollutants, showcasing innovation in environmental engineering (Gan et al., 2018).
Propiedades
Número CAS |
2465-56-7 |
|---|---|
Nombre del producto |
Methylene |
Fórmula molecular |
CH2 |
Peso molecular |
14.027 g/mol |
InChI |
InChI=1S/CH2/h1H2 |
Clave InChI |
HZVOZRGWRWCICA-UHFFFAOYSA-N |
SMILES |
[CH2] |
SMILES canónico |
[CH2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



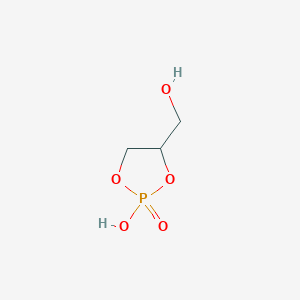
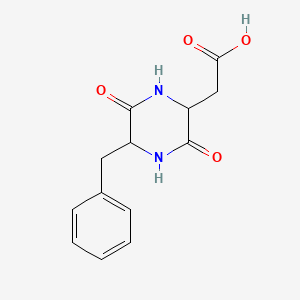

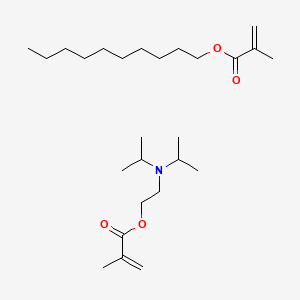
![3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B1212679.png)
